![molecular formula C11H10F3NO3S B14184794 N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide CAS No. 917870-90-7](/img/structure/B14184794.png)
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules.
Vorbereitungsmethoden
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . The reaction conditions often include the presence of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the compound .
Analyse Chemischer Reaktionen
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to promote substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Its potential pharmacological activities are being explored for the development of new drugs.
Industry: The compound is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. It can interact with various enzymes and receptors, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[5-Oxo-2-(trifluoromethyl)-1,2lambda~4~-oxathiolan-2-yl]benzamide can be compared with other trifluoromethyl-containing compounds. Similar compounds include:
Trifluoromethylbenzamide: Shares the trifluoromethyl group but differs in the overall structure.
Trifluoromethylpyrazole: Another compound with a trifluoromethyl group, used in different applications.
Trifluoromethylphenyl derivatives: These compounds also contain the trifluoromethyl group and are used in various fields.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
917870-90-7 |
|---|---|
Molekularformel |
C11H10F3NO3S |
Molekulargewicht |
293.26 g/mol |
IUPAC-Name |
N-[5-oxo-2-(trifluoromethyl)oxathiolan-2-yl]benzamide |
InChI |
InChI=1S/C11H10F3NO3S/c12-11(13,14)19(7-6-9(16)18-19)15-10(17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,15,17) |
InChI-Schlüssel |
ILWDHWVIRGVCKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(OC1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)

![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
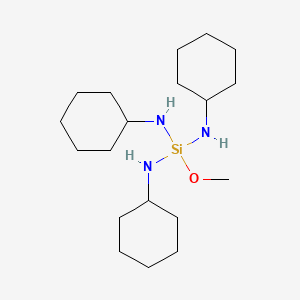
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
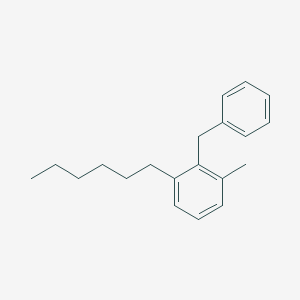
![2-{3-Hydroxy-2-[(trifluoromethyl)sulfanyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14184767.png)
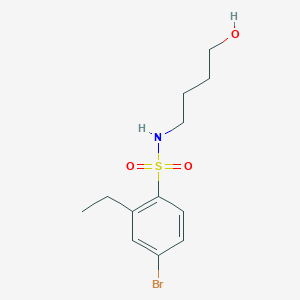

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B14184791.png)
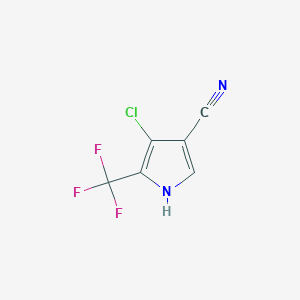
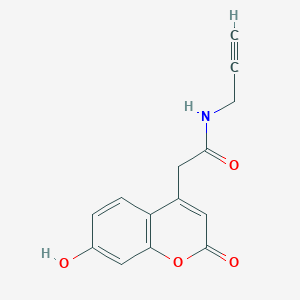
![4-{[4-(Trifluoromethyl)phenyl]methyl}piperidine-1-carboxylic acid](/img/structure/B14184819.png)
